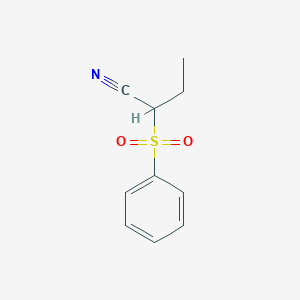

2-(Benzenesulfonyl)butanenitrile

Description

Properties

CAS No. |

66146-98-3 |

|---|---|

Molecular Formula |

C10H11NO2S |

Molecular Weight |

209.27 g/mol |

IUPAC Name |

2-(benzenesulfonyl)butanenitrile |

InChI |

InChI=1S/C10H11NO2S/c1-2-9(8-11)14(12,13)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3 |

InChI Key |

WQEPKVYFZABXPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#N)S(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Benzenesulfonyl Chloride and Butanenitrile Derivatives

A widely employed method involves the reaction of benzenesulfonyl chloride with substituted butanenitriles. For example, 2-bromobutanenitrile undergoes nucleophilic substitution with benzenesulfinate ions under basic conditions:

$$

\text{2-Bromobutanenitrile} + \text{Benzenesulfinate (PhSO}_2^-) \xrightarrow{\text{NaOH, DMF}} \text{2-(Benzenesulfonyl)butanenitrile} + \text{Br}^-

$$

Key conditions include:

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Base: Sodium hydroxide or triethylamine.

- Temperature: 60–80°C for 6–12 hours.

Reported yields range from 65–78% , with purity exceeding 95% after recrystallization.

Michael Addition-Sulfonation Cascade

A two-step cascade reaction leverages Michael addition followed by sulfonation. For instance, acrylonitrile reacts with benzenesulfinic acid in the presence of a base:

$$

\text{CH}2=\text{CHCN} + \text{PhSO}2\text{H} \xrightarrow{\text{Et}3\text{N, THF}} \text{PhSO}2-\text{CH}2-\text{CH}2-\text{CN}

$$

Optimization Notes:

- Catalyst: Triethylamine enhances nucleophilicity of the sulfinate ion.

- Yield: 70–82% with 99% regioselectivity.

Nucleophilic Displacement Reactions

Displacement of Halides

Halogenated intermediates like 2-chlorobutanenitrile react with sodium benzenesulfonate under phase-transfer conditions:

$$

\text{2-Chlorobutanenitrile} + \text{PhSO}2\text{Na} \xrightarrow{\text{TBAB, H}2\text{O/CH}2\text{Cl}2} \text{this compound} + \text{NaCl}

$$

Conditions:

Reductive Sulfonation

A less common but efficient approach uses reductive coupling of 2-nitrobutanenitrile with benzenesulfonyl hydrazine:

$$

\text{2-Nitrobutanenitrile} + \text{PhSO}2\text{NHNH}2 \xrightarrow{\text{Fe, HCl}} \text{this compound} + \text{N}2 + \text{H}2\text{O}

$$

Key Parameters:

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable coupling of 2-iodobutanenitrile with benzenesulfonyl boronic esters:

$$

\text{2-Iodobutanenitrile} + \text{PhSO}2\text{Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}_3} \text{this compound} + \text{BpinI}

$$

Conditions:

Photoredox Catalysis

Emerging methods utilize visible-light-mediated sulfonation. For example, 2-cyanobutene reacts with benzenesulfonyl chloride under iridium catalysis:

$$

\text{CH}2=\text{CHCN} + \text{PhSO}2\text{Cl} \xrightarrow{\text{Ir(ppy)}3, \text{Blue LED}} \text{PhSO}2-\text{CH}2-\text{CH}2-\text{CN}

$$

Advantages:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Cost (Relative) |

|---|---|---|---|---|

| Sulfonation of Halides | 65–78 | 95–98 | 6–12 h | $ |

| Michael Addition | 70–82 | 99 | 8–10 h | $$ |

| Palladium Catalysis | 80–85 | 99 | 4–6 h | $$$ |

| Photoredox Catalysis | 72–77 | 95 | 12 h | $$$$ |

Key Observations:

Chemical Reactions Analysis

Types of Reactions

Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids.

Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Substitution: Nitriles can participate in substitution reactions, such as the reaction with Grignard reagents to form ketones.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Grignard reagents (RMgX) in anhydrous conditions.

Major Products

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Ketones.

Scientific Research Applications

2-(Benzenesulfonyl)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)butanenitrile involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human neutrophil elastase (hNE), it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which is stabilized by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 2-(Benzenesulfonyl)butanenitrile and analogs from the evidence:

² Hypothesized based on sulfonyl group's role in bioactive molecules.

Key Observations:

- Substituent Effects: The benzenesulfonyl group in the target compound likely enhances electrophilicity at the nitrile carbon compared to the methylamino group in 2-(methylamino)butanenitrile, which may exhibit nucleophilic reactivity .

- Synthesis Complexity : Compounds with sulfonyl groups (e.g., 2-[(ethylsulfonyl)methyl]benzonitrile) may require specialized sulfonation steps, whereas phenylethynyl derivatives achieve high yields via coupling reactions .

Q & A

Q. How can computational chemistry tools predict the compound’s reactivity or biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.